molecular formula C11H10BClN2O2 B1436190 (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid CAS No. 1648864-28-1

(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid

Cat. No. B1436190
M. Wt: 248.47 g/mol
InChI Key: GKMVQDXBACOBMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific coupling conditions1. For instance, catalytic protodeboronation of pinacol boronic esters has been reported2.



Molecular Structure Analysis

The molecular structure of boronic acids typically involves a boron atom bonded to an oxygen atom and a carbon-based R-group. The boron atom can form a stable five-membered ring with a diol, which is a key property exploited in many chemical reactions.



Chemical Reactions Analysis

Boronic acids can participate in a variety of chemical reactions. For example, they can undergo oxidation, amination, halogenation, and various types of carbon-carbon bond-forming reactions1.



Physical And Chemical Properties Analysis

Boronic acids are generally solid at room temperature. The melting point can vary depending on the specific compound3.


Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They should be stored properly to prevent exposure to air and moisture1.


Future Directions

The field of boronic acid chemistry continues to evolve, with ongoing research into new synthetic methods and applications. For example, recent research includes the chemistry of organotrifluoroborate salts, Tsuji–Trost allylation, metathesis, Ar–S bond-formation, amide activation, diazomethane reactions, aryne chemistry, and phosphine/amine borane complexes1.


Please note that this is a general overview and may not fully apply to “(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid”. For a comprehensive analysis of this specific compound, more detailed information or specialized resources may be needed.


properties

IUPAC Name

[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BClN2O2/c1-7-5-14-6-11(15-7)8-2-3-9(12(16)17)10(13)4-8/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMVQDXBACOBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=NC(=CN=C2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205521
Record name B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid

CAS RN

1648864-28-1
Record name B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648864-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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